![molecular formula C15H13Cl2FN2S B4283344 N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea](/img/structure/B4283344.png)
N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea
Overview
Description
N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea, also known as DBF, is a chemical compound that has been studied extensively for its potential use in scientific research. DBF is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been shown to have various biochemical and physiological effects. In addition to its potential as a cancer therapeutic, N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been shown to improve cognitive function and reduce inflammation in animal models of these diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea is also stable under a wide range of conditions, making it a versatile compound for use in various experimental settings. One limitation of using N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results of experiments.
Future Directions
There are many potential future directions for research on N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea. One area of interest is in the development of N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea-based cancer therapeutics. Researchers are also exploring the potential of N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea for use in treating other diseases such as neurodegenerative disorders and inflammation. Additionally, there is ongoing research into the mechanism of action of N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea, which could lead to a better understanding of its potential uses and limitations.
Scientific Research Applications
N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. N-(3,4-dichlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been shown to inhibit the growth of cancer cells in vitro, and studies are ongoing to determine its potential as a cancer therapeutic.
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2S/c16-13-6-3-11(7-14(13)17)9-20-15(21)19-8-10-1-4-12(18)5-2-10/h1-7H,8-9H2,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKOSNTWDDPOKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NCC2=CC(=C(C=C2)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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